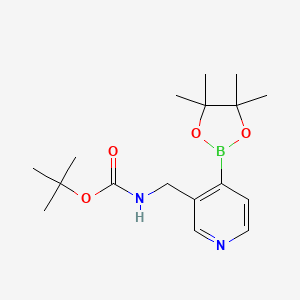

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

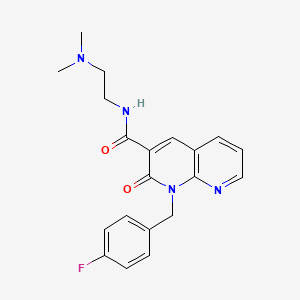

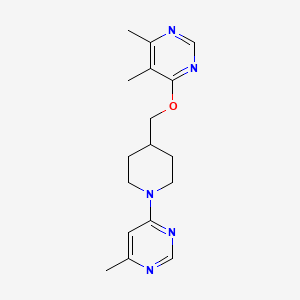

“Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .

Synthesis Analysis

The synthesis of “Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” is characterized by the presence of a boronic ester group (Bpin). The Bpin group is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions .Chemical Reactions Analysis

The chemical reactions involving “Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” include the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Applications De Recherche Scientifique

Suzuki Coupling Reactions

Boronic acid pinacol esters are pivotal in Suzuki coupling reactions, a prominent method for forming carbon-carbon bonds in the synthesis of complex molecules. The stability and reactivity of these esters, such as the Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester, make them suitable for cross-coupling with aryl chlorides, thereby enabling the production of diverse phenylalanine derivatives and other arylated compounds. This methodology has been extended to include reactions with aromatic chlorides, showcasing the versatility of boronic esters in synthesizing substituted phenylalanines and other valuable organic molecules (Firooznia, et al., 1998).

Polymer Synthesis

Boronic esters are also integral to the development of functional polymers. Their unique properties have been exploited in the synthesis of methacrylamido phenylboronic acids, serving as monomers for creating polymers with specific functionalities. This approach has led to the development of polymers that resist unwanted polymerization, thereby enhancing the yield and purity of the desired polymer products. Such advancements underscore the significance of boronic esters in polymer chemistry, particularly in creating well-defined boronic acid (co)polymers with precise molecular weights and low polydispersity (D'Hooge, et al., 2008).

Fluorescence Sensing

The application of boronic esters extends into the realm of fluorescence sensing, where their interaction with specific substrates can lead to significant fluorescence enhancements. For instance, the formation of cyclic boronate esters upon the addition of pinacol has been shown to increase the Lewis acidity of boronic acids, thereby strengthening cation-π stacking interactions. This phenomenon has been utilized in the development of fluorescence-based sensors for detecting various analytes, illustrating the potential of boronic esters in creating sensitive and selective sensing platforms (Huang, et al., 2010).

Mécanisme D'action

The mechanism of action of “Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” in chemical reactions involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation also occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Orientations Futures

The future directions for “Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester” and similar compounds involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, more research is needed to explore the potential applications of these compounds in organic synthesis .

Propriétés

IUPAC Name |

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-12-10-19-9-8-13(12)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJAORDUGNFOAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)

![Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2959019.png)

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)